Cas no 1956322-77-2 (2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester)
2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester
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- Inchi: 1S/C13H19NO5/c1-3-18-11(15)7-10-8-17-6-5-13(10,9-14)12(16)19-4-2/h10H,3-8H2,1-2H3
- InChI Key: UTJKPDKUJJGCAU-UHFFFAOYSA-N
- SMILES: C1OCCC(C#N)(C(OCC)=O)C1CC(OCC)=O
2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513323-1g |
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate |
1956322-77-2 | 95% | 1g |
$246 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD337514-1g |
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate |
1956322-77-2 | 95+% | 1g |
¥1771.0 | 2023-03-12 |
2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester
2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester (CAS No. 1956322-77-2)
2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester (CAS No. 1956322-77-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyran derivatives and is characterized by the presence of a cyano group and an ethyl ester moiety, which contribute to its chemical stability and biological activity.
The cyano group in 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester is a key functional group that imparts significant electronic and steric effects, influencing the compound's reactivity and selectivity in various chemical reactions. The ethyl ester moiety, on the other hand, enhances the solubility and bioavailability of the compound, making it suitable for pharmaceutical applications. These structural features collectively make this compound a promising candidate for drug development.
Recent studies have explored the potential of 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester has also shown promise in cancer research. Studies have demonstrated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of multiple signaling pathways, including those involving p53 and Bcl-2 family proteins. These findings suggest that 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester could be a valuable lead compound for the development of novel anticancer agents.
The synthesis of 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester involves a series of well-defined chemical reactions that ensure high yield and purity. One common synthetic route starts with the condensation of an appropriate aldehyde with a cyanoacetic acid derivative, followed by cyclization to form the pyran ring. The resulting intermediate is then subjected to esterification to introduce the ethyl ester group. This synthetic strategy allows for the efficient production of the compound on both laboratory and industrial scales.
Pharmacokinetic studies have revealed that 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects. Additionally, preliminary toxicological assessments have indicated that this compound has a low toxicity profile, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 2H-Pyran-3-acetic acid, 4-cyano-4-(ethoxycarbonyl)tetrahydro-, ethyl ester (CAS No. 1956322-77-2) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical conditions. As the field of medicinal chemistry advances, this compound is likely to play an increasingly important role in drug discovery and development.
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